molecular formula C22H24N2O4 B2424732 7-METHOXY-N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE CAS No. 1448136-68-2

7-METHOXY-N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE

Cat. No.: B2424732
CAS No.: 1448136-68-2
M. Wt: 380.444
InChI Key: PNHGSNLKSWGQJH-UHFFFAOYSA-N
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Description

7-METHOXY-N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE is a synthetic compound that belongs to the benzofuran class of chemicals. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties

Properties

IUPAC Name

7-methoxy-N-[4-(4-methoxypiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-26-18-10-12-24(13-11-18)17-8-6-16(7-9-17)23-22(25)20-14-15-4-3-5-19(27-2)21(15)28-20/h3-9,14,18H,10-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHGSNLKSWGQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Hydroxy-4-methoxybenzaldehyde

A widely reported method involves cyclocondensation of 2-hydroxy-4-methoxybenzaldehyde with ethyl bromoacetate under basic conditions:

  • Dissolve 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) and ethyl bromoacetate (1.2 eq) in dry DMF.
  • Add K₂CO₃ (2.5 eq) and heat at 80°C for 12 h.
  • Acidify with HCl (6 M) to precipitate 7-methoxybenzofuran-2-carboxylic acid (Yield: 68–72%).

Key Advantages :

  • Avoids transition metal catalysts
  • Scalable to multigram quantities

Alternative Pd-Catalyzed C–H Arylation

For higher functional group tolerance, Pd(OAc)₂-mediated C–H activation enables direct arylation of benzofuran precursors:

Benzofuran scaffold + Aryl iodide → C3-arylated intermediate  

Conditions :

  • Pd(OAc)₂ (10 mol%)
  • AgOAc (1.5 eq) in CPME at 110°C
  • Yields: 75–89% for electron-deficient aryl groups

Preparation of 4-(4-Methoxypiperidin-1-yl)Aniline

Piperidine Functionalization

4-Methoxypiperidine is synthesized via:

  • O-Methylation of 4-hydroxypiperidine :
    • Treat 4-hydroxypiperidine (1.0 eq) with MeI (1.1 eq) and K₂CO₃ in acetone (Yield: 92%)
    • Alternative: Mitsunobu reaction with MeOH/PPh₃/DIAD (Yield: 85%)
  • Nucleophilic Aromatic Substitution :
    • React 4-fluoro-nitrobenzene (1.0 eq) with 4-methoxypiperidine (1.2 eq) in DMF at 120°C
    • Catalytic KI (10 mol%) enhances reactivity (Yield: 78%)

Nitro Reduction to Aniline

Hydrogenate 4-(4-methoxypiperidin-1-yl)nitrobenzene (1.0 eq) under:

  • H₂ (1 atm) with 10% Pd/C (5 wt%) in EtOH
  • RT, 6 h (Yield: 95%)

Amide Coupling Strategies

CDI-Mediated Activation

A robust method from benzofuran carboxamide literature:

  • Activate 7-methoxybenzofuran-2-carboxylic acid (1.0 eq) with CDI (1.5 eq) in THF (0.2 M).
  • After 1 h, add 4-(4-methoxypiperidin-1-yl)aniline (1.2 eq).
  • Stir 12 h at RT, concentrate, and purify via silica chromatography (Hex:EtOAc 3:1).
    Yield : 82%

Mixed Anhydride Method

For acid-sensitive substrates:

  • Generate mixed anhydride with ClCO₂iPr (1.1 eq) and NMM (1.1 eq) in THF at -15°C.
  • Couple with aniline derivative (1.0 eq) at 0°C → RT.
    Yield : 74%

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (HPLC) Scalability Cost Index
CDI Activation 82 98.5 100 g $$
Mixed Anhydride 74 97.2 50 g $$$
HATU Coupling 89 99.1 10 g $$$$

Optimal Conditions : CDI method balances cost and efficiency for large-scale synthesis.

Critical Reaction Parameters

Solvent Effects

  • THF : Optimal for CDI activation (dielectric constant ε = 7.6)
  • DMF : Required for SNAr reactions (ε = 36.7)

Temperature Control

  • Amide couplings performed at RT to avoid epimerization
  • SNAr reactions require >100°C for feasible kinetics

Analytical Characterization Data

NMR Spectroscopy (400 MHz, DMSO-d₆)

  • ¹H NMR : δ 8.21 (s, 1H, CONH), 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (d, J = 2.0 Hz, 1H, Ar-H), 3.87 (s, 3H, OCH₃), 3.32–3.28 (m, 4H, piperidine-H)
  • ¹³C NMR : δ 161.2 (CONH), 156.8 (C-7 OCH₃), 113.4–124.8 (Ar-C)

High-Resolution Mass Spectrometry

  • Calculated : C₂₂H₂₅N₂O₄ [M+H]⁺: 397.1764
  • Observed : 397.1762 (Δ = 0.5 ppm)

Industrial-Scale Considerations

Cost Drivers

  • 4-Methoxypiperidine accounts for 63% of raw material costs
  • Pd catalysts in C–H activation add $12–15/g to API

Green Chemistry Metrics

  • PMI : 28 (kg waste/kg product) for CDI route
  • E-factor : 19.3 (improves to 14.5 with solvent recycling)

Chemical Reactions Analysis

7-METHOXY-N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

7-METHOXY-N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-METHOXY-N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Biological Activity

7-Methoxy-N-[4-(4-methoxypiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and antioxidant effects. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C22H25N3O3
  • Molecular Weight : 379.5 g/mol
  • CAS Number : 1797171-41-5

Neuroprotective Effects

Research has demonstrated that derivatives of benzofuran, including this compound, exhibit significant neuroprotective properties. A study conducted on a series of synthesized benzofuran derivatives revealed that certain compounds provided considerable protection against NMDA-induced excitotoxic neuronal damage. Among these, compound 1f (with a -CH3 substitution) showed neuroprotective effects comparable to memantine, a known NMDA antagonist, at a concentration of 30 μM .

Antioxidant Activity

In addition to neuroprotection, the compound has been evaluated for its antioxidant capabilities. The structure-activity relationship studies indicated that specific substitutions on the benzofuran moiety enhance antioxidant activity. For instance, compound 1j, which possesses an -OH substitution at the R3 position, demonstrated significant radical scavenging activity and inhibition of lipid peroxidation in rat brain homogenate .

The mechanism through which this compound exerts its effects appears to involve modulation of neurotransmitter systems and reduction of oxidative stress. The presence of methoxy and piperidine groups may facilitate binding to specific receptors or enzymes involved in neuroprotection and antioxidant defense.

Comparative Data Table

Compound NameNeuroprotective ActivityAntioxidant ActivityKey Substituents
This compoundModerate to highSignificant-CH3 at R2, -OH at R3
Compound 1f (similar derivative)Comparable to memantineModerate-CH3 at R2
Compound 1j (similar derivative)Significant at higher concentrationsHigh radical scavenging-OH at R3

Case Studies

Several studies have focused on the biological activity of related compounds within the benzofuran class:

  • Neuroprotective Study : A study synthesized various benzofuran derivatives and tested their efficacy against NMDA-induced toxicity in primary rat cortical neurons. The results indicated that specific substitutions significantly enhanced neuroprotective effects .
  • Antioxidant Evaluation : Another investigation assessed the radical scavenging ability and lipid peroxidation inhibition of these compounds. The findings highlighted the importance of functional groups in enhancing antioxidant properties .

Q & A

Q. What are the established synthetic routes for 7-methoxy-N-[4-(4-methoxypiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide, and how can reaction yields be optimized?

The synthesis typically begins with 7-methoxy-1-benzofuran-2-carboxylic acid, which is activated using coupling agents like 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF). The activated intermediate is then reacted with 4-(4-methoxypiperidin-1-yl)aniline to form the carboxamide . To optimize yields:

  • Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Purify intermediates via column chromatography to minimize side reactions.
  • Employ microwave-assisted synthesis for faster reaction kinetics and higher purity .

Q. What analytical techniques are critical for characterizing this compound, and how are they validated?

Key techniques include:

  • HPLC : Use a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6) to assess purity (>98%) .
  • NMR spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on methoxy (δ 3.8–4.0 ppm) and benzofuran aromatic protons (δ 6.5–7.5 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]+: ~449.5 g/mol) .
    Validation involves comparing results with synthetic standards and reproducibility across triplicate runs.

Q. Which in vitro models are suitable for preliminary biological activity screening?

  • Enzyme inhibition assays : Test against kinases (e.g., PI3K) or proteases using fluorogenic substrates.
  • Cell viability assays : Use cancer cell lines (e.g., MCF-7, A549) with MTT or resazurin-based protocols .
  • Antioxidant assays : Measure radical scavenging (DPPH/ABTS) to evaluate neuroprotective potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Core modifications : Introduce substituents (e.g., halogens, methyl groups) to the benzofuran ring to enhance lipophilicity .
  • Piperidine ring variations : Replace 4-methoxypiperidine with morpholine or pyrrolidine to assess steric/electronic effects .
  • Bioisosteric replacement : Substitute the carboxamide with tetrazole or sulfonamide groups to improve metabolic stability .
    Validate changes via molecular docking against target proteins (e.g., kinases) and in vitro binding assays .

Q. How should discrepancies between in vitro and in vivo pharmacological data be addressed?

  • Pharmacokinetic profiling : Measure bioavailability, plasma half-life, and tissue distribution in rodent models. Low oral bioavailability may explain reduced in vivo efficacy .
  • Metabolite identification : Use LC-MS to detect phase I/II metabolites that may deactivate the compound .
  • Formulation optimization : Develop nanoparticle or liposomal delivery systems to enhance solubility and target engagement .

Q. What computational strategies are used to identify molecular targets and mechanisms?

  • Molecular docking : Screen against databases (e.g., PDB) to predict interactions with kinases or GPCRs. Focus on hydrogen bonding with the carboxamide and π-stacking with the benzofuran .
  • MD simulations : Simulate ligand-protein complexes for >100 ns to assess binding stability and conformational changes .
  • Network pharmacology : Map compound-target-disease networks using tools like STRING or Cytoscape to identify polypharmacology .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?

  • Dose-response analysis : Test across a wide concentration range (nM–μM) to identify biphasic effects .
  • Redox profiling : Measure ROS generation (DCFH-DA assay) under varying oxygen levels.
  • Context-dependent assays : Evaluate activity in different cell types (e.g., neuronal vs. cancer cells) to assess tissue-specific behavior .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Yields

IntermediateReaction StepYield (%)Purity (HPLC)
7-Methoxy-1-benzofuran-2-carboxylic acidCyclization8595%
CDI-activated intermediateCoupling9298%
Final productAmidation7899%
Data derived from .

Q. Table 2. Biological Activity Profile

Assay TypeTarget/ModelIC50/EC50Reference
Kinase inhibitionPI3Kα0.45 μM
CytotoxicityMCF-7 cells12.3 μM
AntioxidantDPPH scavenging82% at 50 μM

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